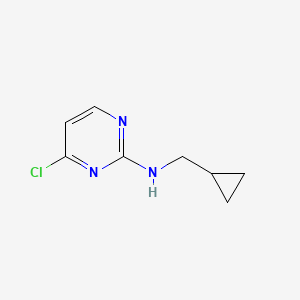
4-chloro-N-(cyclopropylmethyl)pyrimidin-2-amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-chloro-N-(cyclopropylmethyl)pyrimidin-2-amine is a chemical compound belonging to the pyrimidine family Pyrimidines are aromatic heterocyclic compounds containing two nitrogen atoms at positions 1 and 3 of the six-membered ring
准备方法
The synthesis of 4-chloro-N-(cyclopropylmethyl)pyrimidin-2-amine typically involves the reaction of 4-chloropyrimidine with cyclopropylmethylamine under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydride or potassium carbonate, and a suitable solvent, such as dimethylformamide or tetrahydrofuran. The reaction mixture is stirred at an elevated temperature, typically around 80-100°C, for several hours until the desired product is formed .
化学反应分析
4-chloro-N-(cyclopropylmethyl)pyrimidin-2-amine can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom at the 4-position can be substituted with other nucleophiles, such as amines, thiols, or alkoxides, under appropriate conditions.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki or Heck reactions, to form more complex molecules.
Common reagents used in these reactions include palladium catalysts, bases like sodium hydroxide or potassium carbonate, and solvents such as dimethylformamide or acetonitrile. The major products formed from these reactions depend on the specific reagents and conditions employed .
科学研究应用
4-chloro-N-(cyclopropylmethyl)pyrimidin-2-amine has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex pyrimidine derivatives, which can have various pharmacological properties.
Biology: The compound is studied for its potential biological activities, such as anti-inflammatory, antibacterial, and antiviral effects.
Medicine: It is investigated for its potential use in the development of new therapeutic agents, particularly in the treatment of inflammatory diseases and infections.
Industry: The compound can be used in the production of agrochemicals, dyes, and other industrial products.
作用机制
The mechanism of action of 4-chloro-N-(cyclopropylmethyl)pyrimidin-2-amine involves its interaction with specific molecular targets and pathways. For example, it may inhibit the activity of certain enzymes or receptors involved in inflammatory processes, thereby reducing the production of inflammatory mediators such as prostaglandins and cytokines. The exact molecular targets and pathways can vary depending on the specific biological activity being studied .
相似化合物的比较
4-chloro-N-(cyclopropylmethyl)pyrimidin-2-amine can be compared with other similar compounds, such as:
2-chloro-N-(cyclopropylmethyl)pyrimidin-4-amine: This compound has a similar structure but with the chlorine atom at the 2-position instead of the 4-position.
4-chloro-N-(methyl)pyrimidin-2-amine: This compound has a methyl group instead of a cyclopropylmethyl group.
4-chloro-N-(cyclopropyl)pyrimidin-2-amine: This compound has a cyclopropyl group instead of a cyclopropylmethyl group.
The uniqueness of this compound lies in its specific substitution pattern, which can influence its chemical reactivity and biological activity .
属性
分子式 |
C8H10ClN3 |
|---|---|
分子量 |
183.64 g/mol |
IUPAC 名称 |
4-chloro-N-(cyclopropylmethyl)pyrimidin-2-amine |
InChI |
InChI=1S/C8H10ClN3/c9-7-3-4-10-8(12-7)11-5-6-1-2-6/h3-4,6H,1-2,5H2,(H,10,11,12) |
InChI 键 |
OBQQERMGFCHIBM-UHFFFAOYSA-N |
规范 SMILES |
C1CC1CNC2=NC=CC(=N2)Cl |
产品来源 |
United States |
Synthesis routes and methods
Procedure details





体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

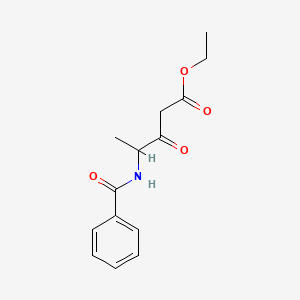
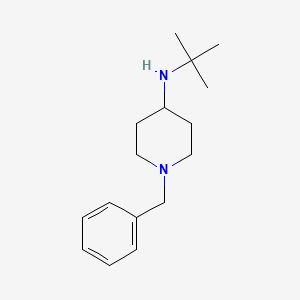
![2,3,4,4-Tetrachloro-8-oxabicyclo[3.2.1]octa-2,6-diene](/img/structure/B8661235.png)
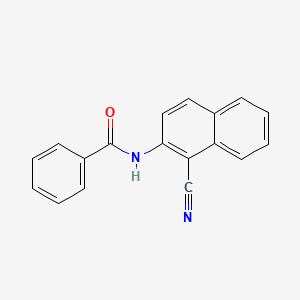
![Diethyl {[(1,3-thiazol-2-yl)amino]methylidene}propanedioate](/img/structure/B8661244.png)
![4-[(Prop-2-en-1-yloxy)carbonyl]thiomorpholine-3-carboxylic acid](/img/structure/B8661246.png)
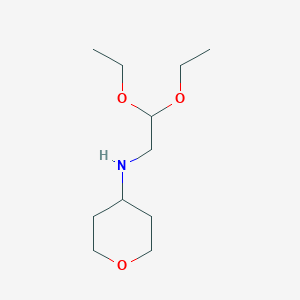
![1-Butanesulfonic acid, 4-[(1,1-dimethylethyl)amino]-](/img/structure/B8661250.png)
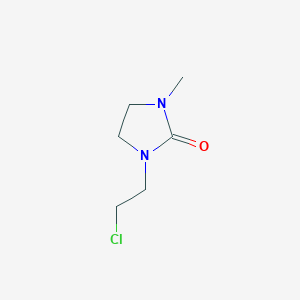
![5-[(2-Methoxyphenyl)methyl]-5-methylimidazolidine-2,4-dione](/img/structure/B8661277.png)
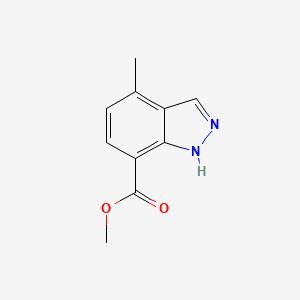
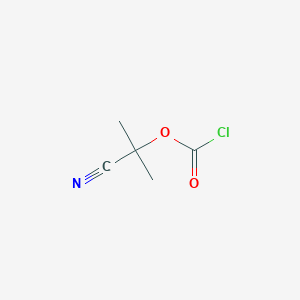
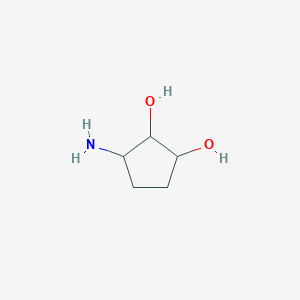
![3-[(4-methoxyphenyl)methoxy]-1H-pyridin-4-one](/img/structure/B8661326.png)
